

Synonyms and alternative names for "Tetraethylene glycol diacrylate"

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Compound of Interest

Compound Name: Tetraethylene glycol diacrylate

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Tetraethylene Glycol Diacrylate: A Comprehensive Technical Guide

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a thorough overview of **Tetraethylene glycol diacrylate** (TTEGDA). It covers its fundamental properties, various synonyms and alternative names, and detailed experimental protocols for its application in polymerization and biomaterial fabrication.

Chemical Identity and Synonyms

Tetraethylene glycol diacrylate is a key monomer used in the synthesis of polymers and hydrogels. Due to its widespread use in various industries and academic research, it is known by a multitude of synonyms and trade names. Accurate identification is crucial for sourcing and regulatory compliance.

Systematic IUPAC Name: 2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate[1]

CAS Registry Number: 17831-71-9[1]

A comprehensive list of alternative names and identifiers is provided in the table below for easy reference.



Туре	Name/Identifier
Common Abbreviations	TEGDA, TTEGDA[2]
Trade Names	Aronix M 240, Viscoat 335HP, SR 268[1][3][2]
Systematic Synonyms	Acrylic acid, diester with tetraethylene glycol[1] [3], Acrylic acid, oxybis(ethyleneoxyethylene) ester[1][3], 2-Propenoic acid, oxybis(2,1- ethanediyloxy-2,1-ethanediyl) ester[1][3]
Other Identifiers	EINECS 241-789-3[1], DTXSID2026107[1]

Physicochemical Properties

The utility of **Tetraethylene glycol diacrylate** in various applications is dictated by its distinct physical and chemical properties. These properties influence its reactivity, handling, and the characteristics of the resulting polymers.

Property	Value
Molecular Formula	C14H22O7[1]
Molecular Weight	302.32 g/mol [1]
Appearance	Pale yellow liquid[1][4]
Density	1.11 g/mL at 25 °C[4][5]
Boiling Point	363.35 °C (rough estimate)[4]
Melting Point	12-17 °C[4]
Flash Point	>110 °C[6]
Refractive Index	n20/D 1.465 (lit.)[5]
Viscosity	10 - 30 cPs
Water Solubility	Insoluble (<1 mg/ml)[1][3]
Vapor Pressure	0.00289 mmHg[1]



Experimental Protocols

This section provides detailed methodologies for key experiments involving **Tetraethylene glycol diacrylate**, focusing on hydrogel synthesis via photopolymerization and its application in solid-phase peptide synthesis.

Synthesis of Tetraethylene Glycol Diacrylate (TTEGDA) Hydrogels via Photopolymerization

This protocol outlines the fabrication of TTEGDA hydrogels using a photoinitiator and ultraviolet (UV) light, a common method for creating crosslinked polymer networks for applications such as drug delivery and tissue engineering.[3]

Materials:

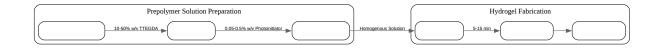
- Tetraethylene glycol diacrylate (TTEGDA)
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, such as Irgacure 1173)
- Phosphate-buffered saline (PBS, pH 7.4)
- UV lamp (365 nm)
- Molds (e.g., polydimethylsiloxane (PDMS) molds)

Procedure:

- Prepare Prepolymer Solution: In a light-protected vial, dissolve the desired concentration of TTEGDA (e.g., 10-50% w/v) in PBS.
- Add the photoinitiator to the TTEGDA solution at a concentration of 0.05-0.5% (w/v).
- Vortex the solution until the photoinitiator is completely dissolved, ensuring the solution is homogenous.
- Casting and Curing: Pipette the prepolymer solution into the molds.



- Place the molds under a UV lamp and expose the solution to UV light for a specified time (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The curing time will depend on the UV intensity and the concentration of the prepolymer and photoinitiator.[3]
- Washing and Storage: Carefully remove the crosslinked hydrogels from the molds.



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Workflow for TTEGDA hydrogel synthesis via photopolymerization.

Drug Loading in TTEGDA Hydrogels

This protocol describes two common methods for incorporating therapeutic agents into TTEGDA hydrogels.

Method A: Loading during Polymerization

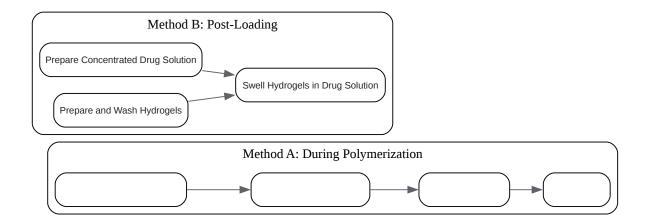
- Prepare the prepolymer solution as described in Protocol 3.1.
- Dissolve the drug in the prepolymer solution at the desired concentration. Ensure the drug is stable under UV exposure.
- Proceed with the casting and curing steps as described in Protocol 3.1.
- Wash the drug-loaded hydrogels briefly with PBS to remove any surface-adsorbed drug. Be mindful that extensive washing may lead to premature drug release.[3]

Method B: Post-Loading

Prepare and wash the hydrogels as described in Protocol 3.1.



- Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS for hydrophilic drugs).
- Immerse the pre-weighed, lyophilized (freeze-dried) hydrogels in the drug solution.
- Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature to reach equilibrium.[3]



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Methods for loading drugs into TTEGDA hydrogels.

Solid-Phase Peptide Synthesis using TTEGDA-Crosslinked Polystyrene Resin

This protocol details the preparation of a TTEGDA-crosslinked polystyrene resin and its use as a solid support for peptide synthesis. This method leverages the hydrophilic and flexible nature of the TTEGDA crosslinker to facilitate reactions in the gel phase.[4]

Materials:

- Styrene
- Tetraethylene glycol diacrylate (TTEGDA)



- Benzoyl peroxide
- Benzene
- Polyvinyl alcohol
- Calcium sulphate
- · Calcium phosphate
- · Double distilled water

Procedure for Resin Preparation:

- In a four-necked reaction vessel, prepare an aqueous solution of polyvinyl alcohol (0.5 g in 200 ml water), calcium sulphate (5 mg), and calcium phosphate (10 mg).
- Prepare a solution of styrene (25-50 g), TTEGDA (1.36 g), and benzoyl peroxide (0.5 g) in benzene (20 ml).
- Add the monomer solution to the aqueous solution while stirring at 400 rpm.
- Maintain the temperature at 80 °C under a slow stream of nitrogen for 20 hours.
- After the reaction, wash the resulting copolymer beads with distilled water, acetone, chloroform, and methanol to remove stabilizer and unreacted monomers.
- Further purify the copolymer by refluxing for 6 hours with trifluoroacetic acid.[4]

Peptide Synthesis:

The prepared resin can be functionalized (e.g., chloromethylation) and used in standard solid-phase peptide synthesis protocols, which typically involve cycles of amino acid coupling and deprotection.[4][7]

Signaling Pathways and Applications

Foundational & Exploratory



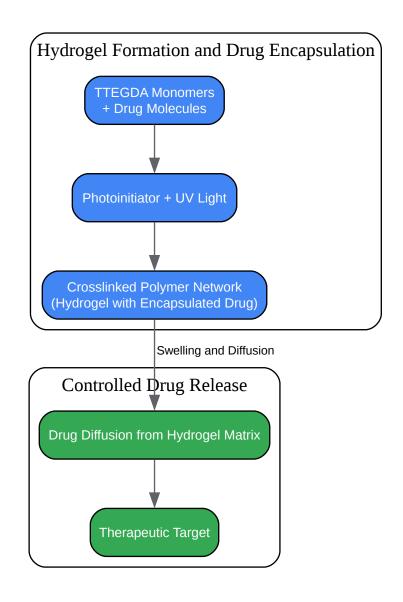


Tetraethylene glycol diacrylate is a versatile building block, primarily utilized as a crosslinking agent in the formation of polymers with tailored properties. Its applications are extensive, particularly in the biomedical field.

- Drug Delivery: TTEGDA-based hydrogels are widely explored as matrices for the controlled release of therapeutic agents. The crosslink density of the hydrogel can be tuned to control the diffusion and release kinetics of encapsulated drugs.[1][3]
- Tissue Engineering: The biocompatibility and tunable mechanical properties of TTEGDA hydrogels make them suitable as scaffolds for tissue regeneration and cell culture.[1]
- UV-Curable Coatings and Adhesives: In industrial applications, TTEGDA is a common component in formulations for UV-curable coatings, inks, and adhesives, where its rapid polymerization upon UV exposure is advantageous.[2][8]
- Biomaterial Synthesis: Its ability to form biocompatible hydrogels has led to its use in various biomedical applications, including the fabrication of microneedles for transdermal drug delivery and as a support for peptide synthesis.[4][9]

The diagram below illustrates the general principle of TTEGDA in forming a crosslinked polymer network for drug encapsulation and release.





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